![molecular formula C17H20N4O3S B2931353 N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide CAS No. 1797954-82-5](/img/structure/B2931353.png)
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative with a piperidine ring and two pyridine rings. Sulfonamides are a group of compounds known for their antibiotic properties . Piperidine is a common structural motif in many pharmaceuticals , and pyridine is a basic heterocyclic compound that is often used as a precursor to agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has two pyridine rings, which are six-membered rings with two carbon atoms replaced by a nitrogen atom . The sulfonamide group is attached to one of the pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group might make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Selective Receptor Ligands and Multifunctional Agents
Research has shown that the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can be a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has been used to create compounds with potent and selective antagonistic properties towards the 5-HT7 receptor, demonstrating potential for treating CNS disorders. Specifically, compounds have been identified with distinct antidepressant-like and pro-cognitive properties, indicating their therapeutic potential for complex diseases through a polypharmacological approach (Canale et al., 2016).
Enzyme Inhibition
Sulfonamides, including those structurally related to N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide, have been synthesized and evaluated for their ability to inhibit various isoforms of the zinc enzyme carbonic anhydrase. These compounds have demonstrated inhibitory efficacy against both cytosolic and tumor-associated isozymes of carbonic anhydrase, suggesting their potential application in the development of anticancer agents (Sławiński et al., 2013).
Organic Synthesis and Chemical Properties
N-alkylated sulfonamides have been utilized in various organic synthesis processes, including carbonylation-coupling-cyclization reactions and the synthesis of piperidine and pyrrolidine derivatives. For instance, alpha-allenic sulfonamides have been shown to undergo carbonylation-coupling-endo-cyclization, forming 3-aroyl-2- or 3-pyrrolines, which highlights the versatility of these compounds in synthetic chemistry (Kang & Kim, 2001).
Wirkmechanismus
Target of Action
Similar compounds have been reported to show inhibitory action againstCarbonic Anhydrase IX (CAIX) , which plays a crucial role in regulating pH in cancer cells.
Mode of Action
Compounds with similar structures have been reported to interact with their targets throughhydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-17(15-3-1-7-18-12-15)21-9-5-14(6-10-21)11-20-25(23,24)16-4-2-8-19-13-16/h1-4,7-8,12-14,20H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTKDKCFQOBATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

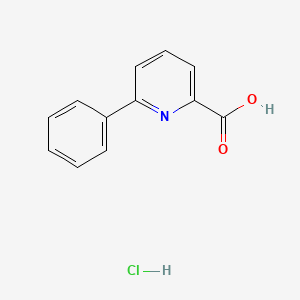
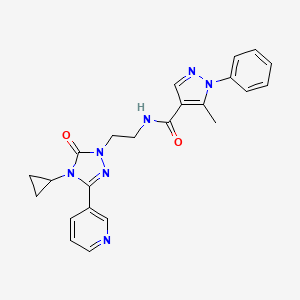
![N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2931273.png)
![Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2931274.png)
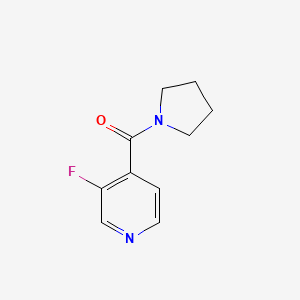


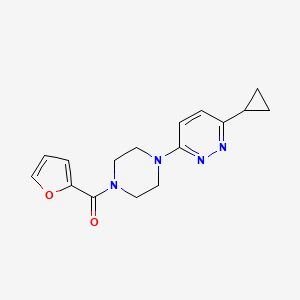
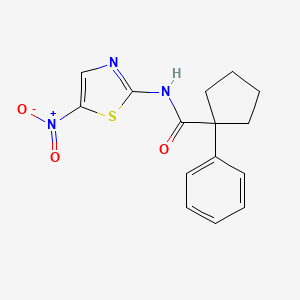
![methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2931286.png)
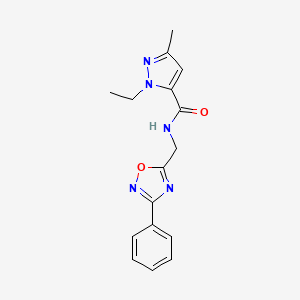
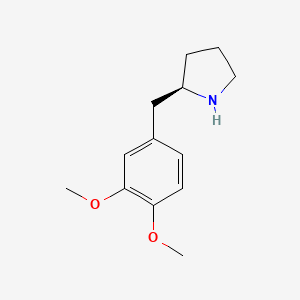
![1-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2931291.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2931293.png)